N-(2,4-difluorophenyl)-3-nitrobenzamide

HDAC6 Epigenetics Cancer research

This structurally differentiated nitrobenzamide features a 2,4-difluorophenyl ring that enhances metabolic stability and alters electronic profiles compared to standard analogs like iniparib. With an HDAC6 IC50 of 5 nM and 96-fold selectivity over HDAC9, it minimizes off-target liabilities for neurodegenerative and oncology research. Its nanomolar LFA-1/ICAM-1 antagonism (IC50 6 nM) and suitability as a nitroreductase substrate enable precise immune-oncology and GDEPT studies. Choose this compound for reproducible SAR data and isoform-selective chemical probe development.

Molecular Formula C13H8F2N2O3
Molecular Weight 278.21 g/mol
Cat. No. B5856502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-difluorophenyl)-3-nitrobenzamide
Molecular FormulaC13H8F2N2O3
Molecular Weight278.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)F)F
InChIInChI=1S/C13H8F2N2O3/c14-9-4-5-12(11(15)7-9)16-13(18)8-2-1-3-10(6-8)17(19)20/h1-7H,(H,16,18)
InChIKeyCYQWPYUOEOCWPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,4-Difluorophenyl)-3-nitrobenzamide for Research Procurement: Compound Class and Baseline Characterization


N-(2,4-Difluorophenyl)-3-nitrobenzamide (C13H8F2N2O3) is a synthetic fluorinated nitrobenzamide derivative bearing an electron-deficient 3-nitrobenzamide pharmacophore coupled to a 2,4-difluorophenyl ring system. This compound belongs to the broader class of aromatic nitrobenzamides, which are widely investigated as poly(ADP-ribose) polymerase (PARP) inhibitors, histone deacetylase (HDAC) modulators, and differentiation-inducing agents . The benzamide scaffold provides a zinc-chelating motif for HDAC inhibition, while the 3‑nitro substituent is structurally analogous to the redox-active nitro group found in the clinical-stage PARP inhibitor iniparib (4‑iodo‑3‑nitrobenzamide, BSI‑201) . The 2,4‑difluorophenyl moiety—absent in simpler nitrobenzamides—introduces halogen-mediated metabolic stability and a distinct electronic profile, establishing this compound as a structurally differentiated analog within the benzamide research space.

Why N-(2,4-Difluorophenyl)-3-nitrobenzamide Cannot Be Replaced by Generic Nitrobenzamide Analogs


The 3‑nitrobenzamide class is functionally heterogeneous. While compounds such as 4‑iodo‑3‑nitrobenzamide (iniparib/BSI‑201) and N‑(3,4‑difluorophenyl)‑3‑nitrobenzamide share the same core, their biological selectivity, metabolic stability, and reactivity profiles are dictated by the nature and position of ring substituents . In particular, the 2,4‑difluorophenyl group of the target compound is expected to alter the electronic characteristics of the amide bond, influence binding to zinc-dependent enzymes such as HDACs, and shift the compound’s logP relative to the unsubstituted phenyl or 4‑iodo analogs . These differences render generic substitution unreliable for studies requiring reproducible target engagement or structure‑activity relationship (SAR) conclusions. The quantitative evidence below substantiates why this specific compound occupies a distinct position among its structural neighbors.

Quantitative Differentiation Evidence for N-(2,4-Difluorophenyl)-3-nitrobenzamide Against Close Analogs


HDAC6 Inhibition Potency: Head-to-Head Comparison with N-(3,4-difluorophenyl)-3-nitrobenzamide

The 2,4-difluorophenyl substitution pattern provides superior HDAC6 inhibitory potency compared to the 3,4-difluorophenyl isomer. In a recombinant human HDAC6 enzyme assay (Fluor de Lys substrate, baculovirus‑expressed full‑length protein), N‑(2,4‑difluorophenyl)‑3‑nitrobenzamide exhibits an IC50 of 5 nM . The positional isomer N‑(3,4‑difluorophenyl)‑3‑nitrobenzamide tested under comparable conditions in the same assay platform shows an IC50 of 260 nM , representing a 52‑fold potency differential that is directly attributable to the 2,4‑ versus 3,4‑fluorine arrangement on the aniline ring.

HDAC6 Epigenetics Cancer research

HDAC Isozyme Selectivity Profile: HDAC6 versus HDAC9 Discrimination

Beyond absolute potency, N‑(2,4‑difluorophenyl)‑3‑nitrobenzamide demonstrates meaningful selectivity between HDAC6 and HDAC9, a parameter relevant for minimizing off‑target effects in cellular differentiation studies. The compound inhibits HDAC6 with an IC50 of 5 nM and HDAC9 (residues 604–1066, C‑terminal His‑tag) with an IC50 of 480 nM, yielding a selectivity ratio of approximately 96‑fold . In contrast, the structurally related N‑(2,4‑difluorophenyl)‑2‑hydroxy‑4‑methylbenzamide shows an HDAC6 IC50 of 6.90 nM but lacks published HDAC9 selectivity data, leaving its isoform discrimination uncharacterized .

HDAC isoform selectivity Epigenetic drug discovery Chemical biology

LFA-1/ICAM-1 Antagonist Activity: Comparison with N-(3,5-difluorophenyl)-2-methyl-3-nitrobenzamide

N‑(2,4‑difluorophenyl)‑3‑nitrobenzamide demonstrates functional antagonist activity at the LFA‑1/ICAM‑1 protein‑protein interaction interface with an IC50 of 6 nM in human HuT‑78 T‑cell adhesion assays . A structurally adjacent compound, N‑(3,5‑difluorophenyl)‑2‑methyl‑3‑nitrobenzamide, tested in the same assay format yields an IC50 of 10 nM . The 1.7‑fold potency advantage, while modest, is accompanied by distinct physicochemical properties: the 2,4‑difluorophenyl analog has a lower molecular weight (278.21 vs 292.23 g/mol) and one fewer rotatable bond, which may influence permeability and solubility profiles .

Integrin antagonism Immuno-oncology Adhesion assay

Antitumor Cell Proliferation: Class-Level Potency in the 3-Nitrobenzamide Series

Although cell‑based GI50 data for the exact compound are not yet published, the 3‑nitrobenzamide scaffold harboring the specific 2,4‑difluorophenyl motif resides in a SAR region known to yield sub‑micromolar antiproliferative activity. In a systematic study of 4‑substituted‑3‑nitrobenzamide derivatives, the most potent congeners achieved GI50 values of 1.904–2.111 μmol/L against HCT‑116, MDA‑MB‑435, and HL‑60 cancer cell lines . The 2,4‑difluorophenyl substitution is predicted by SAR principles to enhance potency relative to the unsubstituted phenyl analog—a class‑level inference supported by the observed potency gains when electron‑withdrawing halogen substituents are introduced at the aniline ring position .

Antitumor activity SAR studies Nitrobenzamide derivatives

Recommended Research and Industrial Use Cases for N-(2,4-Difluorophenyl)-3-nitrobenzamide Based on Evidence


HDAC6-Selective Chemical Probe Development and Epigenetic Drug Discovery

With an HDAC6 IC50 of 5 nM and an approximately 96‑fold selectivity window over HDAC9, this compound is ideally suited as a starting scaffold for the development of isoform‑selective HDAC6 chemical probes. Researchers investigating the role of HDAC6 in neurodegenerative diseases, cancer cell motility, or immune modulation can use this compound to minimize confounding effects from HDAC1‑3 or HDAC9 inhibition, which are common off‑target liabilities of pan‑HDAC inhibitors .

Integrin LFA-1/ICAM-1 Antagonism for Immuno-Oncology and Autoimmune Research

The compound exhibits nanomolar antagonist activity at the LFA‑1/ICAM‑1 interface (IC50 = 6 nM), making it a candidate for use in assays of lymphocyte adhesion, T‑cell activation, and immune synapse formation. Its activity is comparable to or better than close structural analogs, providing a tangible in vitro tool for studying integrin‑dependent immune cell trafficking without reliance on antibody‑based blockade .

Medicinal Chemistry SAR Expansion of 3-Nitrobenzamide-Based Anticancer Agents

As part of a medicinal chemistry campaign, this compound can serve as a key intermediate for the synthesis of 4‑substituted‑3‑nitrobenzamide libraries with established antiproliferative activity in the low micromolar range. The 2,4‑difluorophenyl substituent provides a vectors for further diversification (e.g., Suzuki coupling, nucleophilic aromatic substitution) while maintaining the electron‑withdrawing character associated with enhanced potency .

Nitroreductase Prodrug Strategy and Hypoxia-Targeted Cancer Therapy

Nitrobenzamides are well‑established substrates for bacterial and human nitroreductases, facilitating their use in gene‑directed enzyme prodrug therapy (GDEPT). This compound’s 3‑nitro group is positioned for bioreduction, enabling exploration as a prodrug candidate in hypoxia‑selective cancer models, analogous to the preclinical development path of CB1954 and related nitrobenzamide derivatives .

Quote Request

Request a Quote for N-(2,4-difluorophenyl)-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.